molecular formula C35H29NO3S2 B11096115 3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate

3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate

Cat. No.: B11096115
M. Wt: 575.7 g/mol
InChI Key: RYCDBJCQQLKDQV-UHFFFAOYSA-N
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Description

3-{[2-(BENZYLSULFANYL)BENZOYL]AMINO}BENZYL 2-(BENZYLSULFANYL)BENZOATE is a complex organic compound characterized by the presence of benzylsulfanyl groups attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(BENZYLSULFANYL)BENZOYL]AMINO}BENZYL 2-(BENZYLSULFANYL)BENZOATE typically involves multi-step organic reactions. The initial step often includes the formation of benzylsulfanylbenzoic acid derivatives, followed by coupling reactions to introduce the amino and benzoate groups. Common reagents used in these reactions include benzyl chloride, thiophenol, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(BENZYLSULFANYL)BENZOYL]AMINO}BENZYL 2-(BENZYLSULFANYL)BENZOATE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzylsulfanyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[2-(BENZYLSULFANYL)BENZOYL]AMINO}BENZYL 2-(BENZYLSULFANYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(BENZYLSULFANYL)BENZOYL]AMINO}BENZYL 2-(BENZYLSULFANYL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl groups can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

Uniqueness

3-{[2-(BENZYLSULFANYL)BENZOYL]AMINO}BENZYL 2-(BENZYLSULFANYL)BENZOATE is unique due to its dual benzylsulfanyl groups, which provide distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C35H29NO3S2

Molecular Weight

575.7 g/mol

IUPAC Name

[3-[(2-benzylsulfanylbenzoyl)amino]phenyl]methyl 2-benzylsulfanylbenzoate

InChI

InChI=1S/C35H29NO3S2/c37-34(30-18-7-9-20-32(30)40-24-26-12-3-1-4-13-26)36-29-17-11-16-28(22-29)23-39-35(38)31-19-8-10-21-33(31)41-25-27-14-5-2-6-15-27/h1-22H,23-25H2,(H,36,37)

InChI Key

RYCDBJCQQLKDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)COC(=O)C4=CC=CC=C4SCC5=CC=CC=C5

Origin of Product

United States

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